molecular formula C9H6ClNO3 B095395 trans-3-Chloro-4'-nitroacrylophenone CAS No. 15787-87-8

trans-3-Chloro-4'-nitroacrylophenone

Cat. No.: B095395
CAS No.: 15787-87-8
M. Wt: 211.6 g/mol
InChI Key: ADRDHEFLWUEGCY-AATRIKPKSA-N
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Description

trans-3-Chloro-4'-nitroacrylophenone is an α,β-unsaturated ketone featuring a chloro substituent at the trans-3 position and a nitro group at the para position of the aromatic ring. Key structural attributes include:

  • Molecular Formula: Likely C₁₅H₁₀ClNO₃ (hypothesized based on nitro substitution replacing phenyl in CID 6434578).
  • Functional Groups: Conjugated enone system (C=O and C=C), chloro, and nitro groups.
  • Potential Applications: Similar acrylophenones are intermediates in polymer synthesis (e.g., polyimides) or bioactive molecules, though explicit data for this variant is unavailable .

Properties

CAS No.

15787-87-8

Molecular Formula

C9H6ClNO3

Molecular Weight

211.6 g/mol

IUPAC Name

(E)-3-chloro-1-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6ClNO3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-6H/b6-5+

InChI Key

ADRDHEFLWUEGCY-AATRIKPKSA-N

SMILES

C1=CC(=CC=C1C(=O)C=CCl)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CCl)[N+](=O)[O-]

Synonyms

(E)-β-Chloro-4'-nitroacrylophenone

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The table below contrasts substituent positions and electronic profiles of trans-3-Chloro-4'-nitroacrylophenone with nitro- and chloro-containing analogs:

Compound Name Molecular Formula Key Substituents Electronic Effects
trans-3-Chloro-4'-phenylacrylophenone C₁₅H₁₁ClO Cl (trans-3), C₆H₅ (4') Electron-withdrawing Cl; phenyl adds steric bulk
4′-Chloro-3′-nitroacetophenone C₈H₆ClNO₃ Cl (4'), NO₂ (3') on acetophenone Strong electron-withdrawing NO₂; meta/para Cl-NO₂ conjugation
4-Chloro-3-nitrobenzophenone C₁₃H₈ClNO₃ Cl (4'), NO₂ (3') on benzophenone Extended conjugation via two aromatic rings; NO₂ enhances electrophilicity

Key Observations :

  • Nitro vs. Phenyl : Replacing phenyl (in CID 6434578) with nitro (hypothesized in the target compound) would increase electron-withdrawing effects, enhancing reactivity toward nucleophiles (e.g., in Michael additions) .

Physicochemical Properties

Predicted properties of trans-3-Chloro-4'-phenylacrylophenone () and experimental data for analogs:

Property trans-3-Chloro-4'-phenylacrylophenone 4′-Chloro-3′-nitroacetophenone 4-Chloro-3-nitrobenzophenone
Molecular Weight (g/mol) 242.69 199.59 261.66
Melting Point N/A 99°C N/A
Predicted CCS (Ų, [M+H]⁺) 153.0 N/A N/A
Solubility Likely low (aromatic, non-polar groups) Moderate in polar aprotic solvents Low (high molecular weight)

Insights :

  • The acrylophenone backbone in the target compound may reduce crystallinity compared to benzophenones, as seen in the lower melting point of 4′-Chloro-3′-nitroacetophenone .
  • The predicted collision cross section (CCS) of 153.0 Ų for [M+H]⁺ (trans-3-Chloro-4'-phenylacrylophenone) suggests a compact structure, whereas nitro analogs might exhibit higher CCS due to increased polarity .

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